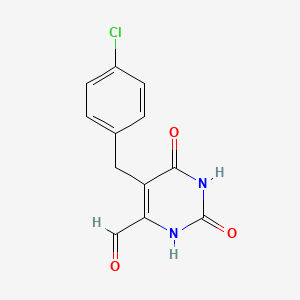
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a butylphenyl group, a chloro substituent, a cyclopentyl group, and a methylpyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a nucleophilic substitution reaction using a cyclopentylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the chloro substituent.
Wissenschaftliche Forschungsanwendungen
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-butylphenyl)-6-chloro-2-methylpyrimidin-4-amine: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
5-(4-butylphenyl)-2-methylpyrimidin-4-amine: Lacks both the chloro and cyclopentyl groups, resulting in different reactivity and applications.
Uniqueness
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
917895-67-1 |
|---|---|
Molekularformel |
C20H26ClN3 |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
5-(4-butylphenyl)-6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C20H26ClN3/c1-3-4-7-15-10-12-16(13-11-15)18-19(21)22-14(2)23-20(18)24-17-8-5-6-9-17/h10-13,17H,3-9H2,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
HUHVMGDVYOIEBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


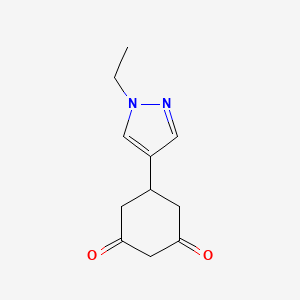
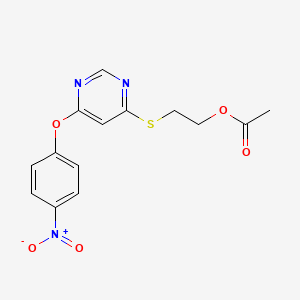
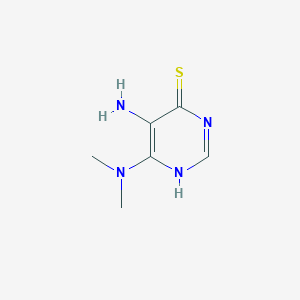

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)

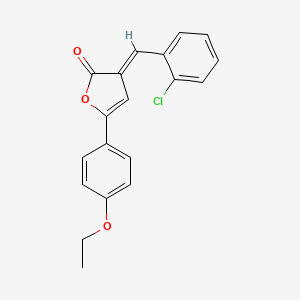
![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
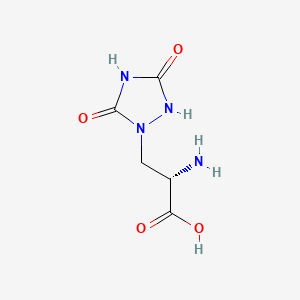

![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
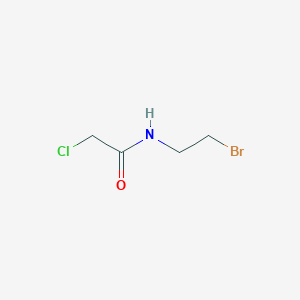
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B15215491.png)
